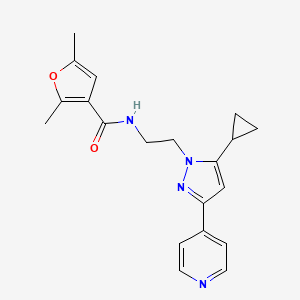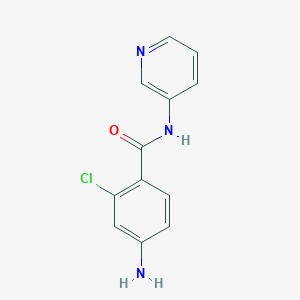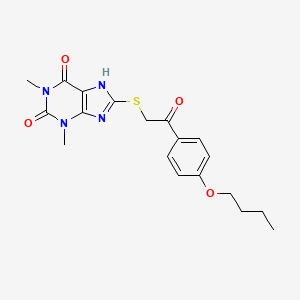
8-((2-(4-butoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-((2-(4-butoxyphenyl)-2-oxoethyl)thio)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BPEC, and it has been found to have a variety of interesting properties that make it useful for a range of different applications.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Receptor Affinity
Research on related purine-2,6-dione derivatives highlights their potential as ligands for various serotonin receptors, showing promising anxiolytic and antidepressant properties. For instance, certain 8-aminoalkyl derivatives have shown significant affinity towards 5-HT1A, 5-HT2A, and 5-HT7 receptors, indicating their potential in developing new psychotropic medications. These compounds have demonstrated effects in in vivo models, suggesting possible applications in treating depression and anxiety disorders (Chłoń-Rzepa et al., 2013).
Synthesis and Chemical Properties
The synthesis of related compounds, such as the reaction of 3-cyanopyridine-2(1H)-thiones with certain xanthene derivatives, illustrates the chemical versatility and potential for creating complex heterocyclic systems. This research provides insights into constructing penta- and hexacyclic heterocyclic systems, which are valuable for developing new chemical entities with potential pharmacological applications (Dotsenko et al., 2012).
Antioxidant and DNA Cleavage Activities
The development of coumarin-purine hybrids has been explored for their antioxidant properties and DNA cleavage capabilities. Such studies are crucial for identifying compounds that could mitigate oxidative stress or serve as leads for anticancer therapies. A microwave-assisted synthesis protocol for these hybrids demonstrated significant DPPH scavenging activity, suggesting their potential as antioxidants. Additionally, DNA cleavage studies indicate these compounds' possible applications in targeting genetic materials in cancer therapy (Mangasuli et al., 2019).
Eigenschaften
IUPAC Name |
8-[2-(4-butoxyphenyl)-2-oxoethyl]sulfanyl-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4S/c1-4-5-10-27-13-8-6-12(7-9-13)14(24)11-28-18-20-15-16(21-18)22(2)19(26)23(3)17(15)25/h6-9H,4-5,10-11H2,1-3H3,(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJFELWWAUGQEZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CSC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


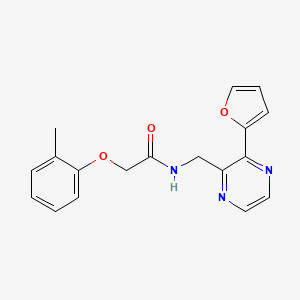
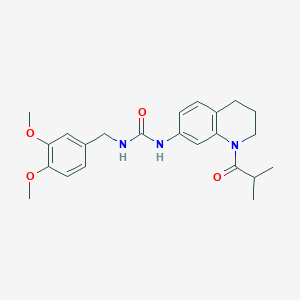
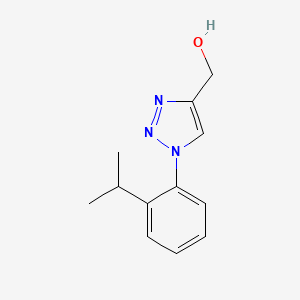
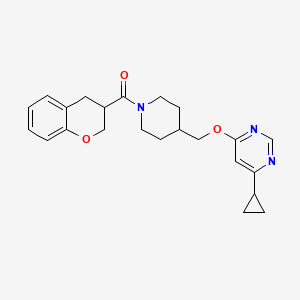
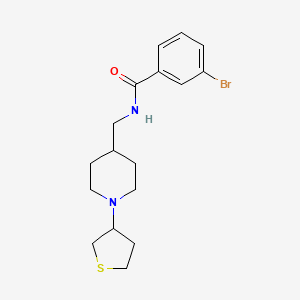

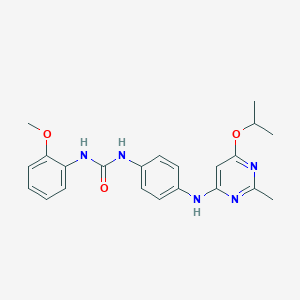

![[3-(2,3-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2386155.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,3-dimethoxybenzamide](/img/structure/B2386156.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B2386157.png)
